molecular formula C8H16N2O B12694450 2-(Dimethylamino)-3-methyl-4-pentenamide CAS No. 88471-87-8

2-(Dimethylamino)-3-methyl-4-pentenamide

Cat. No.: B12694450
CAS No.: 88471-87-8
M. Wt: 156.23 g/mol
InChI Key: RXSZMRSPUIQQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-3-methyl-4-pentenamide is an organic compound with a unique structure that includes a dimethylamino group, a methyl group, and a pentenamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-3-methyl-4-pentenamide typically involves the reaction of 3-methyl-4-pentenoyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)-3-methyl-4-pentenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines and alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Amides and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted amides.

Scientific Research Applications

2-(Dimethylamino)-3-methyl-4-pentenamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and coatings.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-methyl-4-pentenamide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can participate in covalent bonding with nucleophilic residues in proteins, affecting their function and stability.

Comparison with Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.

    N,N-Dimethylacetamide: Another amide with similar functional groups but different applications.

    Dimethylaminoethanol: A compound with a similar dimethylamino group but different chemical properties.

Uniqueness: 2-(Dimethylamino)-3-methyl-4-pentenamide is unique due to its specific structure, which combines a dimethylamino group with a pentenamide chain. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

88471-87-8

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

2-(dimethylamino)-3-methylpent-4-enamide

InChI

InChI=1S/C8H16N2O/c1-5-6(2)7(8(9)11)10(3)4/h5-7H,1H2,2-4H3,(H2,9,11)

InChI Key

RXSZMRSPUIQQMM-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(C(=O)N)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.